hCES2 Inhibition: 42 nM Ki Affords >100-Fold Potency Advantage Over Unsubstituted Benzamide Baseline
In a head-to-head in vitro enzyme inhibition assay using human liver microsomes, N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide displayed a competitive inhibition constant (Kᵢ) of 42 nM against human carboxylesterase 2 (hCES2) [1]. This is >100-fold more potent than the unsubstituted benzamide baseline (IC₅₀ ≈ 8.7 μM for the 2-Me benzamide derivative under analogous enzyme inhibition conditions), underscoring the critical contribution of the 2-benzoyl-4,5-dimethoxy substitution motif to target engagement [2]. The compound also yielded an IC₅₀ value of 20 nM in the same microsomal assay, confirming its low-nanomolar inhibitory capacity [1]. By contrast, simple benzamide analogs without the benzoyl-dimethoxy pharmacophore lose >95% of this inhibitory potency, as evidenced by SAR data for 2-OMe (IC₅₀ = 90 μM) and 4-OMe (IC₅₀ = 149 μM) derivatives [2].
| Evidence Dimension | Enzyme inhibition constant (Kᵢ) for human carboxylesterase 2 |
|---|---|
| Target Compound Data | Kᵢ = 42 nM; IC₅₀ = 20 nM |
| Comparator Or Baseline | Unsubstituted benzamide lead (2-Me): IC₅₀ = 8.7 μM; 2-OMe analog: IC₅₀ = 90 μM; 4-OMe analog: IC₅₀ = 149 μM |
| Quantified Difference | Kᵢ of target is 207-fold lower (more potent) than IC₅₀ of 2-Me baseline (42 nM vs. 8.7 μM). Target IC₅₀ is 2,142- to 7,450-fold lower than 2-OMe and 4-OMe analogs. |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
This >100-fold potency differential validates that the precise 2-benzoyl-4,5-dimethoxyphenyl acetamide structure is non-negotiable for achieving low-nanomolar hCES2 inhibition, a prerequisite for studies aiming to modulate irinotecan (CPT-11) metabolism or reduce delayed-onset diarrhea.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). Affinity Data: Ki = 42 nM, IC₅₀ = 20 nM for human carboxylesterase 2. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561. View Source
- [2] J Med Chem. 2009 Aug 27;52(16):5228–5240. Table 1: IC₅₀ values of substituted benzamide derivatives. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3148848/table/T1/. View Source
